molecular formula C23H17NO B14138290 2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 88989-41-7

2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole

Cat. No.: B14138290
CAS No.: 88989-41-7
M. Wt: 323.4 g/mol
InChI Key: AMUJZPLUWUQYKP-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused chromene and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-component reactions. One common method involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chromeno-pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can exhibit different biological activities.

Scientific Research Applications

2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This results in lower postprandial blood glucose levels, which is beneficial for managing diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit α-glucosidase with high potency sets it apart from other similar compounds .

Properties

CAS No.

88989-41-7

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole

InChI

InChI=1S/C23H17NO/c1-3-9-16(10-4-1)21-19-15-25-20-14-8-7-13-18(20)23(19)24-22(21)17-11-5-2-6-12-17/h1-14,24H,15H2

InChI Key

AMUJZPLUWUQYKP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NC(=C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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